molecular formula C13H14N2O3S B2895438 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide CAS No. 1448028-15-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2895438
CAS No.: 1448028-15-6
M. Wt: 278.33
InChI Key: AIDYBSNXUXJXCQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound is characterized by the presence of an isoxazole ring, a hydroxy group, and a methylthio-substituted phenyl group. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through a hydroxylation reaction, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Methylthio-Substituted Phenyl Group: This step involves the substitution of a phenyl group with a methylthio group, which can be achieved through a nucleophilic aromatic substitution reaction using methylthiolate as the nucleophile.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, typically using an amine and a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or borane.

    Substitution: The methylthio group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, borane in tetrahydrofuran.

    Substitution: Sodium methylthiolate in dimethyl sulfoxide, potassium tert-butoxide in tert-butanol.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the isoxazole ring are key functional groups that contribute to its biological activity. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxy-2-(4-methylphenyl)ethyl)isoxazole-5-carboxamide: Similar structure but lacks the methylthio group.

    N-(2-hydroxy-2-(4-chlorophenyl)ethyl)isoxazole-5-carboxamide: Similar structure but contains a chlorine atom instead of the methylthio group.

    N-(2-hydroxy-2-(4-nitrophenyl)ethyl)isoxazole-5-carboxamide: Similar structure but contains a nitro group instead of the methylthio group.

Uniqueness

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)isoxazole-5-carboxamide is unique due to the presence of the methylthio group, which can significantly influence its chemical reactivity and biological activity. The methylthio group may enhance its lipophilicity, allowing for better membrane permeability and potentially increasing its efficacy as a bioactive compound.

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-19-10-4-2-9(3-5-10)11(16)8-14-13(17)12-6-7-15-18-12/h2-7,11,16H,8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDYBSNXUXJXCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2=CC=NO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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